molecular formula C27H46N2O B1249247 (+)-Buxaminol C

(+)-Buxaminol C

Cat. No.: B1249247
M. Wt: 414.7 g/mol
InChI Key: UFOMWAWIEKKLJS-KBVVDYDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Buxaminol C is a steroidal alkaloid isolated from the plant Buxus microphylla (Chinese: 黄杨木), a species historically used in traditional medicine. Alkaloids from this genus, including (+)-Buxaminol C, are characterized by complex tetracyclic or pentacyclic structures with varying stereochemical configurations and substituents.

Properties

Molecular Formula

C27H46N2O

Molecular Weight

414.7 g/mol

IUPAC Name

(6S,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-(methylamino)tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-14-ol

InChI

InChI=1S/C27H46N2O/c1-17(29(7)8)24-22(30)16-27(5)21-11-10-20-18(9-12-23(28-6)25(20,2)3)15-19(21)13-14-26(24,27)4/h13,15,17,20-24,28,30H,9-12,14,16H2,1-8H3/t17-,20+,21+,22+,23-,24-,26+,27-/m0/s1

InChI Key

UFOMWAWIEKKLJS-KBVVDYDXSA-N

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)NC)C)C)O)N(C)C

Canonical SMILES

CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)NC)C)C)O)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (+)-Buxaminol C (inferred structural class) with key alkaloids identified in Buxus microphylla based on and :

Compound Name Source in Plant Structural Features Key Notes
(+)-Buxaminol C (inferred) Leaves (hypothetical) Likely contains hydroxyl groups and a steroidal core Stereochemistry (+)-enantiomer; potential structural analogs to buxaminol E.
Buxaminol E Leaves Steroidal backbone with hydroxyl substitutions Listed as 黄杨胺醇碱 in Chinese sources; exact bioactivity unspecified .
Cyclovirobuxine D Wood, Leaves Pentacyclic structure with a nitrogen-containing ring Major component; associated with cardiovascular effects in prior studies .
Cycloprotobuxamine A/C Wood Tetracyclic alkaloid with methyl and amine groups Structural isomerism between A and C variants; source-dependent distribution .
Buxtauine Leaves Modified steroidal framework with unsaturated bonds Classified as a "secondary alkaloid"; possible neuroactive properties .
Buxpine (Cyclomicrobuxine) Leaves Compact bicyclic or tricyclic structure Mentioned as 环小叶黄杨次碱; role in plant defense mechanisms hypothesized .

Structural and Functional Insights

Stereochemical Differentiation: (+)-Buxaminol C’s (+)-enantiomer designation suggests distinct binding affinities compared to other enantiomers or racemic mixtures. For example, cyclovirobuxine D’s bioactivity is highly stereochemistry-dependent, influencing its interaction with ion channels .

Substituent Variability: The presence of hydroxyl groups in buxaminol derivatives (e.g., buxaminol E) may enhance solubility in polar solvents compared to methylated analogs like cycloprotobuxamine.

Pharmacological Gaps: While cyclovirobuxine D is well-studied for cardiovascular effects, data on (+)-Buxaminol C’s efficacy or toxicity are absent in the provided evidence. This highlights the need for targeted studies on minor alkaloids in Buxus species.

Research Implications

  • Comparative Bioactivity Screening: Prioritize assays comparing (+)-Buxaminol C with cyclovirobuxine D or buxtauine to identify shared or unique molecular targets.
  • Synthetic Accessibility: Structural complexity of these alkaloids (e.g., pentacyclic rings in cyclovirobuxine D) poses challenges for synthesis, making plant extraction or biotechnological methods critical for large-scale production .

Q & A

Q. How can researchers ethically address discrepancies between in vitro and in vivo efficacy data for (+)-Buxaminol C?

  • Methodological Answer :
  • Transparency : Clearly report limitations (e.g., bioavailability differences) in discussions.
  • Preclinical Justification : Use the ARRIVE 2.0 guidelines to ensure animal studies are statistically powered and ethically reviewed.
  • Iterative Refinement : Re-engineer derivatives to improve ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Buxaminol C
Reactant of Route 2
(+)-Buxaminol C

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